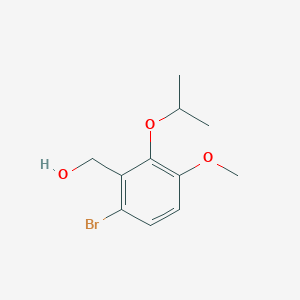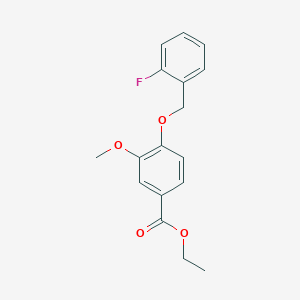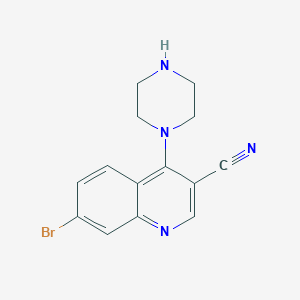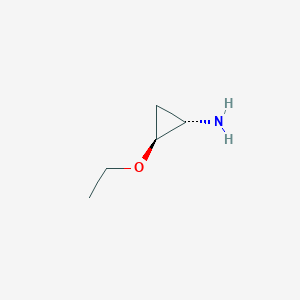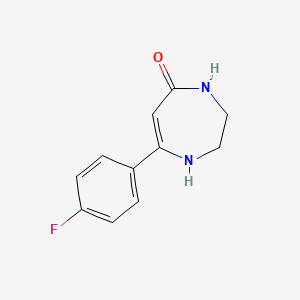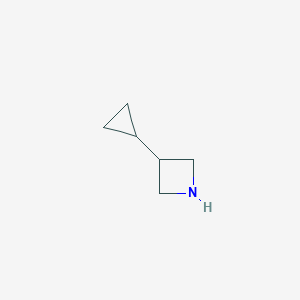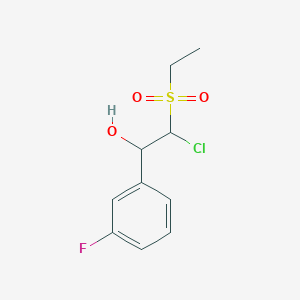
2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol is an organic compound that features a chloro, ethylsulfonyl, and fluorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol typically involves multi-step organic reactions. One possible route could be:
Starting Material: 3-Fluorobenzaldehyde
Step 1: Formation of 3-Fluorophenylacetic acid via a Grignard reaction.
Step 2: Conversion to 3-Fluorophenylacetyl chloride using thionyl chloride.
Step 3: Reaction with ethylsulfonyl chloride to form 3-Fluorophenylacetyl ethylsulfone.
Step 4: Chlorination using phosphorus pentachloride (PCl5) to introduce the chloro group.
Step 5: Reduction to the ethanol derivative using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and ensuring high yields and purity through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The double bonds in the aromatic ring can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)acetone.
Reduction: 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanol.
Substitution: 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanol derivatives.
Addition: Brominated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique functional groups.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, altering their activity. The ethylsulfonyl group could enhance its binding affinity, while the fluorophenyl group might increase its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(methylsulfonyl)-1-(3-fluorophenyl)ethanol
- 2-Chloro-2-(ethylsulfonyl)-1-(4-fluorophenyl)ethanol
- 2-Bromo-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol
Uniqueness
2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClFO3S |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-2-ethylsulfonyl-1-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C10H12ClFO3S/c1-2-16(14,15)10(11)9(13)7-4-3-5-8(12)6-7/h3-6,9-10,13H,2H2,1H3 |
InChI Key |
IXPIHLOAJMUFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C(C1=CC(=CC=C1)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12998343.png)

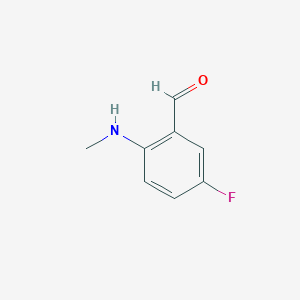
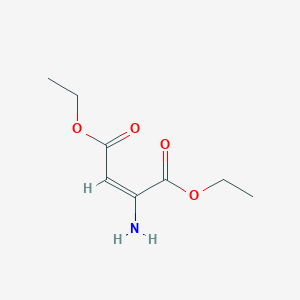
![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
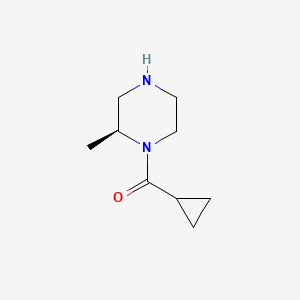
![6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12998372.png)
